
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, also known as Tetrac, is a synthetic derivative of thyroid hormone. It is the labelled analogue of 3,5,3’,5’-Tetraiodo Thyrolactic Acid (Levothyroxine Impurity 44), which is an impurity of Levothyroxine .
Molecular Structure Analysis
The molecular formula of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is C9 [13C]6H10I4O5 . The molecular weight is 783.81 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The boiling point of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is predicted to be 590.3±50.0 °C, and its density is predicted to be 2.695±0.06 g/cm3 . The pKa is predicted to be 3.56±0.10 .Aplicaciones Científicas De Investigación
Metabolic Disease Treatment
3,5,3’,5’-Tetraiodo Thyrolactic Acid: , also known as Tetrac, has been identified as a compound that can influence metabolic pathways, particularly in the liver. It has shown potential in the treatment of metabolic diseases due to its inhibitory action on de novo lipogenesis (DNL), which is the synthesis of fatty acids . This could be significant for conditions like non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.
Cancer Research
Tetrac’s ability to inhibit DNL also makes it an attractive molecule for cancer research. Since many cancer cells exhibit increased lipogenesis, Tetrac could be used to explore new therapeutic approaches that target the metabolic dependencies of cancer cells .
Endocrinology and Hormone Regulation
In endocrinological research, Tetrac has been used to study its effects on thyrotropin secretion in cultured rat anterior pituitary cells. It has been found to be more potent than T4 in reducing the TSH response to TRH, which suggests its significance in the regulation of TSH secretion .
Neurobiology
Tetrac has been utilized in neurobiological studies to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus of urethane-anesthetized male rats. These processes are crucial for understanding memory and learning .
Cardiovascular Research
As a thyrointegrin receptor antagonist, Tetrac prevents the binding of thyroid hormones, which has implications in cardiovascular research. It can be used to study the pro-angiogenesis actions of thyroid hormones and their role in cardiovascular health .
Amyloidosis and Protein Aggregation Disorders
Tetrac has shown inhibitory effects on amyloid formation, which is significant for research into amyloidosis and other protein aggregation disorders. Its protective effect against serum albumin fibrillation could lead to new treatments for these conditions .
Mecanismo De Acción
Target of Action
The primary targets of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 are the thyroid hormone receptors (TRs) . These receptors are bound to the promoter of target genes and play a crucial role in many metabolic pathways .
Mode of Action
3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, similar to other thyroid hormones, interacts with its targets primarily through a genomic mechanism . This involves the binding of the compound to nuclear thyroid receptors (TRs), which are then bound to the promoter of target genes .
Biochemical Pathways
The major physiological function of thyroid hormones, including 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6, is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, these hormones stimulate the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Pharmacokinetics
It is known that the compound is a labelled analogue of 3,5,3’,5’-tetraiodo thyrolactic acid, which is an impurity of levothyroxine .
Result of Action
The action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 results in the modulation of various metabolic pathways. It influences the mobilization and degradation of lipids and stimulates the de novo synthesis of fatty acids . This leads to changes in energy expenditure and lipid metabolism .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "13C6-lactic acid", "iodine", "sodium hydroxide", "sodium hypochlorite", "sodium iodide", "sodium thiosulfate", "sulfuric acid", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 13C6-lactic acid with bromine in acetic acid to give 3-bromo-13C6-lactic acid.", "Step 2: Oxidation of 3-bromo-13C6-lactic acid with sodium hypochlorite in the presence of sodium hydroxide to give 3-bromo-13C6-pyruvic acid.", "Step 3: Iodination of 3-bromo-13C6-pyruvic acid with iodine and sodium iodide in acetic acid to give 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid.", "Step 4: Oxidative deiodination of 3,5-diiodo-3',5'-di(13C6-lactyl) pyruvic acid with hydrogen peroxide and sulfuric acid to give 3,5,3',5'-tetraiodo-13C6-thyrolactic acid." ] } | |
Número CAS |
1346603-58-4 |
Nombre del producto |
3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 |
Fórmula molecular |
C15H10I4O5 |
Peso molecular |
783.812 |
Nombre IUPAC |
2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1 |
Clave InChI |
JEAVLSCJUQYFHT-WIZSHPFNSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O |
Sinónimos |
α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6; 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
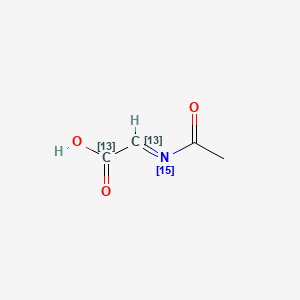


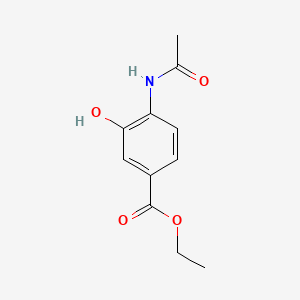
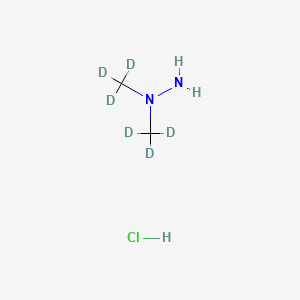

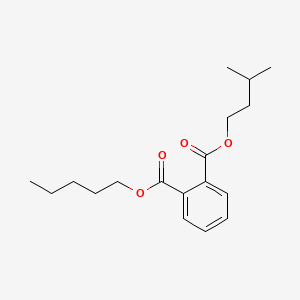
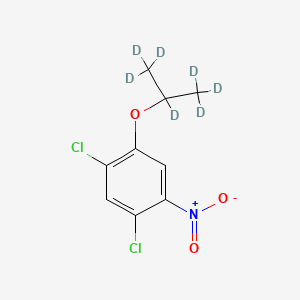
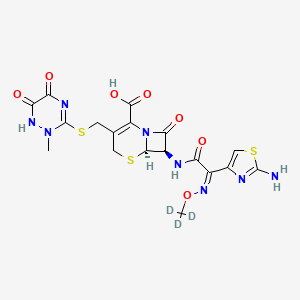
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
